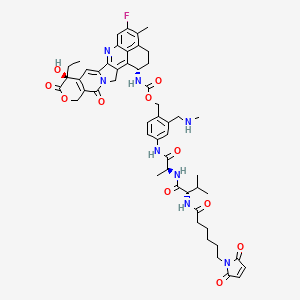

MC-VA-T-moiety(CH2-NH-CH3)-Exatecan

Description

Properties

Molecular Formula |

C52H59FN8O11 |

|---|---|

Molecular Weight |

991.1 g/mol |

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]-2-(methylaminomethyl)phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |

InChI |

InChI=1S/C52H59FN8O11/c1-7-52(70)35-20-39-46-33(23-61(39)49(67)34(35)25-71-50(52)68)44-37(15-14-32-27(4)36(53)21-38(57-46)43(32)44)58-51(69)72-24-29-12-13-31(19-30(29)22-54-6)56-47(65)28(5)55-48(66)45(26(2)3)59-40(62)11-9-8-10-18-60-41(63)16-17-42(60)64/h12-13,16-17,19-21,26,28,37,45,54,70H,7-11,14-15,18,22-25H2,1-6H3,(H,55,66)(H,56,65)(H,58,69)(H,59,62)/t28-,37-,45-,52-/m0/s1 |

InChI Key |

SVWUVVHABNNZGH-LZEYOPEKSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=C(C=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O)CNC)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=C(C=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O)CNC)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Mc Va T Moiety Ch2 Nh Ch3 Exatecan

Advanced Synthesis of the Exatecan (B1662903) Payload and Its Precursors

Exatecan, a potent topoisomerase I inhibitor, serves as the cytotoxic payload in this ADC. medchemexpress.commedchemexpress.com Its intricate structure necessitates sophisticated synthetic approaches to achieve the desired stereochemistry and to introduce functional groups for linker attachment.

Stereoselective Synthesis of Exatecan Core Structure and Key Intermediates

The synthesis of exatecan's core structure is a significant challenge due to its multiple chiral centers. The carbon at position 20, in particular, must possess the (S) configuration for the molecule to exhibit its cytotoxic activity. nih.gov Modern synthetic routes often employ stereoselective methods to control the formation of these chiral centers. One key strategy involves the organocatalyzed asymmetric α-hydroxylation of a lactone precursor, which can establish the stereocenter at C20 with high enantioselectivity. researchgate.net

A convergent approach is often favored for the synthesis of exatecan mesylate, a common precursor. google.com This involves the preparation of two key intermediates, which are then condensed. One such intermediate is (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, often referred to as the "trione" part. The other is a substituted aniline (B41778) derivative. The condensation of these two fragments, typically catalyzed by an acid such as pyridinium (B92312) p-toluenesulfonate (PPTS), is a crucial step in forming the pentacyclic core of exatecan. google.com Subsequent deprotection steps then yield the final exatecan molecule. google.com

| Intermediate Name | Description | Synthesis Strategy |

| (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | The tricyclic "upper" part of exatecan containing the critical (S)-chiral center at C4 (equivalent to C20 in exatecan). | Asymmetric synthesis to establish the stereocenter. |

| Substituted Aniline Derivative | The "lower" aromatic part of exatecan. | Multi-step synthesis starting from simpler aromatic compounds. |

| Exatecan Mesylate | A stable, crystalline salt of exatecan, often used as the final isolated form of the payload before linker conjugation. | Condensation of the trione (B1666649) and aniline intermediates followed by salt formation with methanesulfonic acid. google.com |

Derivatization Strategies for Amine and Hydroxyl Functionalization of Exatecan for Linker Attachment

To connect the exatecan payload to the linker, specific functional groups on the exatecan molecule are utilized. The primary hydroxyl group on the lactone E-ring and the secondary amine in the piperidine (B6355638) ring are common points of attachment. nih.govresearchgate.net Derivatization strategies focus on selectively modifying these groups to introduce a reactive handle for conjugation without compromising the payload's potency.

Chemical Synthesis of the MC-VA-T-moiety(CH2-NH-CH3) Linker

The linker, MC-VA-T-moiety(CH2-NH-CH3), is a multi-component system designed to be stable in circulation and cleavable within the target tumor cell. Its synthesis involves the sequential assembly of its constituent parts: the maleimidocaproyl (MC) spacer, the valine-alanine (VA) dipeptide, and the self-immolative p-aminobenzyl alcohol (PABC) moiety.

Synthesis of Maleimidocaproyl (MC) Fragment

The maleimidocaproyl (MC) group serves as the reactive handle for conjugation to the antibody. nih.govresearchgate.net It contains a maleimide (B117702) ring that readily reacts with sulfhydryl groups on cysteine residues of the antibody. nih.govresearchgate.net The synthesis of the MC fragment typically involves the reaction of maleic anhydride (B1165640) with 6-aminocaproic acid to form maleimidocaproic acid. medchemexpress.com This acid can then be activated, for example, using diethyl cyanophosphonate, for subsequent coupling to the dipeptide. medchemexpress.com

Solid-Phase and Solution-Phase Peptide Synthesis of Valine-Alanine (VA) or Valine-Citrulline (VC) Dipeptide

The dipeptide sequence, either valine-alanine (VA) or the more commonly used valine-citrulline (VC), is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are abundant in tumor cells. nih.goviris-biotech.detcichemicals.com This enzymatic cleavage is a key step in the release of the exatecan payload.

Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis can be employed to create the dipeptide.

Solid-Phase Peptide Synthesis (SPPS): In SPPS, the first amino acid (alanine or citrulline) is attached to a solid support resin. youtube.comyoutube.comyoutube.com The synthesis then proceeds by sequentially adding the next amino acid (valine) after deprotection of the amino group of the resin-bound amino acid. youtube.comyoutube.com This method allows for easy purification by simply washing the resin. youtube.com Automated synthesizers can significantly accelerate this process. youtube.com

Solution-Phase Peptide Synthesis: This traditional method involves the coupling of amino acids in a solution. acs.orgmdpi.comnih.govyoutube.comyoutube.com It requires careful protection of the functional groups that are not intended to react and activation of the carboxyl group of one amino acid to facilitate amide bond formation with the amino group of the other. youtube.com While it can be more labor-intensive in terms of purification, solution-phase synthesis is highly scalable. nih.gov

| Synthesis Method | Advantages | Disadvantages |

| Solid-Phase Peptide Synthesis (SPPS) | Ease of purification, potential for automation. youtube.comyoutube.com | Can be less scalable for very large quantities. |

| Solution-Phase Peptide Synthesis | Highly scalable, well-established methods. nih.gov | Can be more labor-intensive for purification. |

Incorporation of the Self-Immolative p-Aminobenzyl Alcohol (PABC) Moiety and its Derivatives

The p-aminobenzyl alcohol (PABC) moiety is a self-immolative spacer. nih.govnih.goviris-biotech.de After the dipeptide is cleaved by cathepsin B, the PABC linker undergoes a spontaneous 1,6-elimination reaction, releasing the exatecan payload in its active form. nih.gov

The PABC moiety is typically incorporated after the synthesis of the dipeptide. The C-terminus of the dipeptide is coupled to the amino group of p-aminobenzyl alcohol. To facilitate the attachment of the exatecan payload, the hydroxyl group of the PABC is often activated, for instance, by converting it into a p-nitrophenyl carbonate. iris-biotech.de This activated linker then readily reacts with the amine or hydroxyl groups on the exatecan. iris-biotech.de Modifications to the PABC structure, such as the introduction of an amide at the meta position (MA-PABC), have been explored to improve the stability of the linker in serum. nih.gov

Synthetic Routes for Introducing the T-moiety(CH2-NH-CH3) Modification

The introduction of the T-moiety, specifically the m-methylaminomethyl [-CH2-NH-CH3] group onto the p-aminobenzyl (pAB) self-immolative spacer, is a critical step designed to overcome the challenges associated with the hydrophobicity of exatecan. medchemexpress.comaacrjournals.org Direct conjugation of exatecan, particularly with traditional dipeptidyl-PABC linkers, often leads to significant aggregation, reduced conjugation yields, and poor physicochemical properties, especially at a high drug-to-antibody ratio (DAR). nih.govaacrjournals.org The T-moiety modification aims to mitigate these issues by introducing a hydrophilic handle on the spacer, enabling traceless conjugation and release of the payload. aacrjournals.orgnih.gov

The synthesis of the T-moiety modified linker involves the specific modification of the p-aminobenzyl alcohol precursor before its coupling to the dipeptide and the exatecan payload. Research has shown that the position of this hydrophilic modification is crucial. aacrjournals.org While the full multi-step synthesis from raw materials is proprietary, the key strategic step is the introduction of the methylaminomethyl group at the meta-position of the p-aminobenzyl spacer. aacrjournals.org This is distinct from attaching modifications to the dipeptide linker itself. Studies comparing modifications at different positions revealed that placing the m-methylaminomethyl group on the pAB spacer was optimal for producing homogeneous, high-DAR ADCs with minimal aggregation. aacrjournals.org In contrast, attaching the same group to the VA dipeptide linker resulted in a 10% aggregation rate with exatecan, underscoring the importance of the modification site on the self-immolative spacer. aacrjournals.org This strategic placement on the PABC spacer effectively masks the hydrophobicity of the exatecan payload without compromising the subsequent self-immolation process. aacrjournals.orgaacrjournals.org

Conjugation Chemistry and Bioconjugation Techniques for MC-VA-T-moiety(CH2-NH-CH3)-Exatecan

Controlled Drug-to-Antibody Ratio (DAR) Methodologies and Impact on Conjugate Homogeneity

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, profoundly influencing its efficacy, toxicity, and pharmacokinetic profile. nih.gov A high DAR is often desirable for potent payloads like exatecan to maximize the cytotoxic effect delivered to the tumor cell. nih.gov However, the inherent hydrophobicity of exatecan and many linker systems poses a significant challenge, often leading to aggregation, reduced stability, and accelerated plasma clearance, particularly at high DAR values. nih.govaacrjournals.org

The development of the T-moiety linker is a direct response to this challenge. By incorporating a hydrophilic modification directly onto the self-immolative spacer, it is possible to produce ADCs with a high DAR (e.g., DAR 8) while maintaining excellent physicochemical properties. aacrjournals.orgnih.gov

| Linker-Payload System | Key Feature | Resulting DAR | Aggregation | Impact on Homogeneity |

| Traditional VC/VA-PABC-Exatecan | Standard dipeptide cleavable linker | High DAR attempts lead to issues | Strong tendency to form aggregates | Poor homogeneity, formation of high molecular weight species. nih.gov |

| Linker with PEG chains | Incorporation of hydrophilic PEG polymers | High DAR (e.g., 8) achievable | Reduced aggregation | Improved homogeneity and solubility compared to standard linkers. nih.gov |

| MC-VA-T-moiety-Exatecan | Hydrophilic modification on pAB spacer | Homogeneous DAR 8 achieved | Minimal to no aggregation | Superior homogeneity and physicochemical profile. aacrjournals.org |

Methodologies to control DAR focus on precise stoichiometric control of the linker-payload to the antibody and the number of available conjugation sites. For cysteine conjugation, the degree of disulfide bond reduction is carefully controlled to generate a specific average number of reactive thiols per antibody. This allows for the production of ADCs with a defined average DAR, and advanced analytical techniques like mass spectrometry are used to confirm the distribution and homogeneity of the final product. nih.gov

Optimization of Reaction Conditions for High Yield and Purity

Optimizing the reaction conditions for the conjugation of this compound to an antibody is essential for maximizing the yield of the desired monomeric ADC and ensuring high purity. Key parameters that are typically optimized include:

Stoichiometry : The molar ratio of the linker-payload to the antibody is a critical factor. An excess of the linker-payload is often used to drive the reaction towards completion and achieve the target DAR. nih.gov

Reducing Agent : For cysteine conjugation, the choice and concentration of the reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP) are carefully controlled to achieve the desired level of disulfide bond reduction without denaturing the antibody. nih.gov

pH and Buffer : The pH of the reaction buffer influences the reactivity of both the maleimide group and the cysteine thiols. The reaction is typically carried out at a pH range of 6.5-7.5 to ensure efficient conjugation while maintaining antibody stability. nih.gov

Temperature and Time : Conjugation reactions are generally performed at controlled room temperature or lower for a specific duration (e.g., 1-4 hours) to ensure completion without promoting degradation or aggregation. nih.gov

Purification : After the conjugation reaction, purification is crucial to remove unreacted linker-payload, reducing agents, and any aggregated species. Size-exclusion chromatography (SEC) is a common method used to isolate the pure, monomeric ADC. nih.gov

Studies have demonstrated that the conjugation yield for T-moiety ADCs can exceed 90%, highlighting the efficiency of this optimized system. aacrjournals.org

Precursor and Conjugate Stability Assessment in Chemical Systems

The stability of the ADC, particularly the linker, is paramount. The linker must remain intact in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, while allowing for efficient cleavage within the target cancer cell.

Linker Stability in Simulated Biological Environments (e.g., pH, Reductive Conditions)

The this compound linker is designed for conditional stability. Its components are stable at physiological pH (∼7.4) found in the bloodstream but are susceptible to cleavage under conditions present inside a tumor cell. aacrjournals.orgnih.govnih.gov

Dipeptide Linker (VA) : The valine-alanine dipeptide is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are highly active in the acidic environment of the lysosome (pH 4.5-5.0) after the ADC is internalized by the cancer cell. This enzymatic cleavage is the initiating step for payload release.

Self-Immolative Spacer (T-moiety-PABC) : Following the enzymatic cleavage of the VA dipeptide, the p-aminobenzyl carbamate (B1207046) (PABC) spacer undergoes a spontaneous, 1,6-elimination reaction. This self-immolation is an intramolecular electronic cascade that releases the active exatecan payload in an unmodified, "traceless" form. aacrjournals.org

Chemical Integrity and Degradation Pathway Analysis of the Conjugate and its Components

The stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both safety and efficacy. The chemical integrity of the this compound conjugate is governed by the individual stabilities of its constituent parts: the maleimidocaproyl (MC) linker, the valine-alanine (VA) dipeptide, the self-immolative T-moiety, and the exatecan payload. The degradation pathway is a multi-step process designed to ensure the conjugate remains stable in systemic circulation while allowing for specific and efficient release of the cytotoxic payload within target cells. nih.gov

Maleimidocaproyl (MC) Linker Integrity

The maleimidocaproyl (MC) component serves to attach the linker-payload to the antibody via conjugation to cysteine residues. nih.gov The resulting thiosuccinimide linkage, however, is known to be susceptible to degradation in the plasma. researchgate.netresearchgate.net One major degradation pathway is a retro-Michael reaction, which can lead to the premature decoupling of the drug-linker from the antibody. nih.govresearchgate.net This deconjugation can reduce the concentration of the intact ADC reaching the tumor site. aacrjournals.org Studies on ADCs utilizing maleimide chemistry, such as those containing the 'mc' linker, have shown that a significant portion of the payload can be lost from the antibody over time in circulation. researchgate.netresearchgate.net For instance, it has been estimated that approximately 50% of maleimidocaproyl-linked drugs may deconjugate over a one-week period in circulation. researchgate.net Another competing reaction is the hydrolysis of the thiosuccinimide ring, which results in a more stable, ring-opened structure that prevents the retro-Michael reaction, thereby locking the payload onto the antibody. researchgate.net

Valine-Alanine (VA) Dipeptide Linker Stability

The valine-alanine (VA) dipeptide is an enzymatically cleavable linker designed to be stable in the bloodstream but susceptible to cleavage by lysosomal proteases, particularly cathepsin B, which is often overexpressed in tumor cells. iris-biotech.denih.govresearchgate.net The stability of dipeptide linkers in serum is crucial for preventing premature drug release. iris-biotech.denih.gov Comparative studies have shown that linkers containing VA or valine-citrulline (VC) exhibit greater stability in serum compared to linkers with charged dipeptides like valine-lysine or valine-arginine. nih.gov

The cleavage of the VA linker is a critical step in the intracellular release of exatecan. Upon internalization of the ADC into the target cell's lysosome, cathepsin B cleaves the amide bond between the alanine (B10760859) residue and the adjacent self-immolative spacer. nih.govresearchgate.net While both VA and VC are substrates for cathepsin B, their cleavage kinetics differ. In an isolated cathepsin B cleavage assay, the VA linker was found to be cleaved at approximately half the rate of the VC linker. iris-biotech.denih.gov Despite the slower cleavage rate, the VA linker offers advantages such as lower hydrophobicity, which can help prevent aggregation issues during ADC manufacturing and storage. iris-biotech.de

| Linker Component | Key Features | Primary Degradation/Cleavage Mechanism | Stability Profile |

| Maleimidocaproyl (MC) | Cysteine-reactive linker for antibody conjugation. | Retro-Michael reaction in plasma leading to deconjugation. nih.govresearchgate.net | Susceptible to deconjugation; ~50% loss over 7 days in plasma. researchgate.net |

| Valine-Alanine (VA) | Cathepsin B-cleavable dipeptide. | Enzymatic cleavage of the Ala-PABC bond by lysosomal cathepsins. nih.govresearchgate.net | High stability in serum; cleaved at a slower rate than Val-Cit by Cathepsin B. iris-biotech.denih.gov |

| Self-Immolative T-Moiety | Hydrophilic, self-immolative spacer. | Spontaneous 1,6-elimination cascade following VA cleavage. nih.govresearchgate.netsigutlabs.com | Designed to enhance overall ADC stability and solubility. aacrjournals.orgaacrjournals.orgscite.ai |

| Exatecan (Payload) | Potent Topoisomerase I inhibitor. | pH-dependent hydrolysis of the active lactone E-ring to an inactive carboxylate form. aacrjournals.orgresearchgate.net | Lactone ring is unstable at physiological pH (7.4), favoring the inactive form. aacrjournals.orgresearchgate.net |

Role of the Self-Immolative T-Moiety

A novel, hydrophilic self-immolative T-moiety has been introduced into this ADC construct to improve its physicochemical and pharmacological properties. aacrjournals.orgaacrjournals.orgscite.ai This moiety is designed for the "traceless" conjugation and release of exatecan. aacrjournals.orgaacrjournals.org One of the challenges with exatecan is its hydrophobicity, which can lead to aggregation and poor solubility of the resulting ADC. nih.govdrugtargetreview.com The hydrophilic nature of the T-moiety helps to counteract this, resulting in ADCs with improved homogeneity and reduced aggregation. aacrjournals.orgscite.ai

Crucially, ADCs incorporating this T-moiety have demonstrated enhanced stability. aacrjournals.orgaacrjournals.orgscite.ainih.gov Following the enzymatic cleavage of the VA dipeptide in the lysosome, the T-moiety undergoes a spontaneous, self-immolative electronic cascade, such as a 1,6-elimination reaction. nih.govresearchgate.net This process ensures the clean and complete release of the exatecan payload in its unmodified, active form inside the target cell. sigutlabs.com

Chemical Integrity of Exatecan

Exatecan is a hexacyclic camptothecin (B557342) derivative and a potent inhibitor of topoisomerase I. aacrjournals.orgnih.gov A critical structural feature for the activity of all camptothecin analogues is the α-hydroxy-lactone E-ring. aacrjournals.org This lactone ring is subject to a reversible, pH-dependent hydrolysis. aacrjournals.orgresearchgate.net At acidic pH, the equilibrium favors the closed, active lactone form. However, at physiological pH (around 7.4), the equilibrium shifts towards the open-ring, inactive carboxylate form. aacrjournals.orgnih.gov This hydrolysis occurs rapidly in plasma, which can limit the efficacy of the free drug. aacrjournals.orgresearchgate.net The design of the ADC aims to protect the exatecan payload within the conjugate structure until it reaches the acidic environment of the lysosome (pH 4.5-5.0), where the lactone ring is more stable and the payload is released. iris-biotech.de

| Parameter | Exatecan Lactone Form | Exatecan Carboxylate Form |

| Structure | Closed E-ring | Open E-ring |

| Biological Activity | Active Topoisomerase I inhibitor aacrjournals.org | Significantly less bioactive researchgate.net |

| Stability at pH < 7 | Favored nih.gov | Less favored |

| Stability at pH 7.4 (Plasma) | Unstable, hydrolyzes rapidly aacrjournals.orgresearchgate.net | Favored aacrjournals.orgnih.gov |

The degradation and payload release pathway of this compound is a precisely orchestrated sequence of events:

Tumor Cell Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically into the endosomal-lysosomal pathway. researchgate.net

Lysosomal Cleavage: Within the acidic environment of the lysosome, cathepsin B and other proteases recognize and cleave the VA dipeptide linker. iris-biotech.denih.govnih.gov This cleavage is the trigger for drug release.

Self-Immolation and Payload Release: Cleavage of the VA linker initiates a spontaneous 1,6-elimination cascade within the T-moiety spacer. nih.govresearchgate.net This self-immolation results in the release of the exatecan payload in its active, unmodified form inside the cancer cell. sigutlabs.comaacrjournals.org The acidic lysosomal environment helps to maintain the integrity of exatecan's active lactone ring. iris-biotech.de

Target Engagement: The released exatecan can then bind to its intracellular target, topoisomerase I, leading to DNA damage and cell death. nih.gov

This pathway highlights a sophisticated design aimed at maximizing stability in circulation to minimize off-target toxicity while ensuring efficient, targeted release of the potent cytotoxic agent within cancer cells. nih.govnih.gov

Molecular and Cellular Mechanisms of Action

Internalization and Intracellular Trafficking of MC-VA-T-moiety(CH2-NH-CH3)-Exatecan

The journey of the ADC from the extracellular space to the release of its cytotoxic payload is a highly orchestrated process, critical for its therapeutic efficacy.

The initial and most crucial step for the activity of this ADC is its binding to a specific target antigen on the surface of cancer cells. mdpi.compreprints.org This interaction triggers receptor-mediated endocytosis, the primary mechanism by which the ADC is internalized into the cell. preprints.orgnih.govmdpi.com This process is highly selective, as the monoclonal antibody component is engineered to recognize and bind to antigens that are overexpressed on tumor cells. nih.govmdpi.com

The affinity of the antibody for its target antigen is a critical parameter. While high affinity is necessary for effective binding and internalization, excessively high affinity can sometimes hinder the penetration of the ADC into solid tumors. nih.gov

Table 1: Key Factors in Receptor-Mediated Endocytosis of the ADC

| Factor | Description | Significance |

|---|---|---|

| Target Antigen Specificity | The monoclonal antibody component is designed to bind to antigens highly expressed on cancer cell surfaces. mdpi.com | Ensures selective delivery of the cytotoxic payload to tumor cells, minimizing off-target toxicity. nih.gov |

| Internalization Pathway | Primarily clathrin-dependent endocytosis. nih.gov | Provides an efficient and specific mechanism for cellular uptake of the ADC-antigen complex. nih.gov |

| Antibody Affinity | The strength of the bond between the antibody and the target antigen. nih.gov | Impacts binding, internalization rates, and tumor penetration. nih.gov |

Following internalization, the endocytic vesicle containing the ADC undergoes maturation, eventually fusing with lysosomes. mdpi.compreprints.org The acidic environment and the rich cocktail of hydrolytic enzymes within the lysosome are essential for the next step: the release of the exatecan (B1662903) payload. mdpi.com

The linker connecting the exatecan to the monoclonal antibody, "MC-VA-T-moiety(CH2-NH-CH3)," is designed to be stable in the bloodstream but susceptible to cleavage within the lysosome. researchgate.netiris-biotech.denih.gov The valine-citrulline (Val-Cit) dipeptide within the linker is a key feature, serving as a substrate for lysosomal proteases, particularly cathepsins. iris-biotech.denih.gov Cathepsin B, which is often upregulated in cancer cells, readily cleaves the peptide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) spacer. mdpi.comencyclopedia.pub This enzymatic cleavage initiates the release of the cytotoxic drug. iris-biotech.de While initially thought to be primarily mediated by cathepsin B, studies have shown that other cathepsins, such as L, S, and F, can also be involved in this process. nih.govencyclopedia.pub

The design of the linker is critical for efficient payload release. The inclusion of a self-immolative spacer like PABC ensures that once the Val-Cit dipeptide is cleaved, the spacer spontaneously decomposes, releasing the exatecan in its active form. encyclopedia.pubpreprints.org

Table 2: Components of the Cleavable Linker and Their Functions

| Linker Component | Function | Key Features |

|---|---|---|

| Valine-Citrulline (Val-Cit) | Serves as the recognition site and substrate for lysosomal cathepsins. iris-biotech.de | Provides stability in plasma while allowing for efficient cleavage within the lysosome. iris-biotech.de |

| p-Aminobenzyl Carbamate (PABC) Spacer | Acts as a self-immolative moiety. encyclopedia.pubpreprints.org | Undergoes spontaneous 1,6-elimination after cleavage of the Val-Cit sequence to release the unmodified drug. iris-biotech.depreprints.org |

| Cathepsins (e.g., B, L, S, F) | Lysosomal proteases that cleave the Val-Cit linker. nih.govencyclopedia.pub | Often overexpressed in tumor cells, enhancing the targeted release of the payload. mdpi.comresearchgate.net |

The rate at which exatecan is released from the ADC within the cancer cell is a critical determinant of its cytotoxic potential. This release is dependent on the efficiency of the entire intracellular trafficking and processing pathway. nih.govacs.org

Studies have shown that different dipeptide linker sequences can lead to varying rates of lysosomal processing. nih.govacs.org While faster processing might be expected to correlate with increased cytotoxicity, research suggests that as long as a threshold level of the cytotoxic catabolite accumulates within the cell, the in vitro and in vivo activity can be comparable across linkers with different cleavage rates. nih.govacs.org

The kinetics of payload release are influenced by several factors, including the rate of ADC internalization, the efficiency of lysosomal trafficking, and the concentration and activity of cathepsins within the target cell. nih.govnih.gov The design of linkers that are rapidly and specifically cleaved by lysosomal proteases is an area of active research aimed at optimizing the therapeutic window of ADCs. acs.org

Cellular Consequences and Pharmacodynamics at the Cellular Level

Cell Cycle Arrest and Apoptosis Induction

The extensive DNA damage induced by exatecan leads to significant downstream cellular consequences, most notably cell cycle arrest and the induction of programmed cell death (apoptosis). researchgate.netnih.gov Upon sensing DNA damage, checkpoint mechanisms are activated to halt cell cycle progression, allowing time for DNA repair. Studies involving antibody-drug conjugates (ADCs) that release an exatecan payload have demonstrated that treated cancer cells predominantly arrest in the S phase of the cell cycle, which is consistent with the drug's mechanism of targeting DNA replication. nih.gov Arrest in the G2-M phase has also been observed. nih.gov

If the DNA damage is too severe to be repaired, the cell is directed towards apoptosis. The induction of apoptosis by exatecan is a key component of its anticancer activity. researchgate.netnih.gov This process is marked by the activation of a cascade of enzymes known as caspases. Specifically, treatment with exatecan-releasing ADCs has been shown to increase levels of activated caspase-3 and to induce the cleavage of poly (ADP-ribose) polymerase (PARP), both of which are hallmark indicators of apoptosis. nih.gov

Inhibition of Cellular Proliferation and Colony Formation in in vitro models

The combined effects of cell cycle arrest and apoptosis induction result in a potent inhibition of cancer cell growth. In vitro, the efficacy of exatecan in halting cellular proliferation is commonly quantified by determining its half-maximal inhibitory concentration (IC50). Research has consistently shown that exatecan is a highly potent cytotoxic agent across a wide range of cancer cell lines, often demonstrating significantly lower IC50 values—indicating higher potency—compared to other topoisomerase I inhibitors like DXd and SN-38. nih.govscispace.com For instance, in one panel of cell lines, exatecan was found to be 2- to 10-fold more potent than SN38 and DXd. nih.gov

The ability of a drug to prevent a single cancer cell from growing into a viable colony is assessed through colony formation assays. This method provides insight into the long-term cytostatic or cytotoxic effects of a compound. While specific data on colony formation assays for this compound is not detailed in the provided sources, the principle has been established for other topoisomerase I inhibitors. nih.gov Given its potent inhibition of proliferation and induction of apoptosis, it is expected that exatecan would effectively inhibit colony formation in sensitive cancer cell lines.

Table 1: In Vitro Cytotoxicity of Exatecan vs. DXd in Various Cancer Cell Lines

| Cell Line | Tumor Type | Exatecan IC50 (nM) | DXd IC50 (nM) |

| NCI-N87 | Gastric | 0.28 | 2.52 |

| SK-BR-3 | Breast | 0.24 | 1.83 |

| JIMT-1 | Breast | 0.25 | 2.45 |

| COLO 205 | Colon | 0.09 | 0.26 |

| SW620 | Colon | 0.11 | 0.24 |

| NCI-H460 | Lung | 0.18 | 0.44 |

| PC-9 | Lung | 0.25 | 1.51 |

This table presents representative data on the half-maximal inhibitory concentration (IC50) of the free payloads exatecan and DXd after a 5-day incubation period. Data compiled from multiple independent measurements. scispace.com

Bystander Killing Effect and Membrane Permeability of Released Payload

A crucial characteristic of an effective ADC payload is its ability to induce a "bystander effect." This occurs when the payload, after being released inside the targeted cancer cell, diffuses out and kills neighboring tumor cells, including those that may not express the target antigen. nih.govresearchgate.net This effect is particularly important for treating tumors with heterogeneous antigen expression.

The bystander effect is largely dependent on the physicochemical properties of the payload, especially its membrane permeability. nih.govrsc.org Exatecan possesses higher cell permeability compared to other payloads like DXd and SN-38. nih.govnih.gov This superior permeability facilitates its escape from the target cell and subsequent entry into adjacent cells, thereby enabling a more potent bystander killing effect. nih.govnih.gov In vitro co-culture assays, which mix antigen-positive and antigen-negative cells, have been used to measure the efficiency of bystander killing. nih.gov Studies comparing different payloads have shown that exatecan's higher permeability correlates with its ability to effectively kill neighboring antigen-negative cells. nih.gov

Table 2: Comparison of Payload Permeability

| Payload | Permeability (10⁻⁶ cm/s) |

| Exatecan | ~2.5 |

| DXd | ~1.2 |

| SN-38 | ~0.5 |

This table shows apparent permeability values for different topoisomerase I inhibitor payloads. The higher value for exatecan indicates greater ease of crossing cell membranes, which is linked to a stronger bystander effect. nih.gov

Molecular Interactions and Binding Dynamics

Binding Affinity to Target Receptors (if applicable, for the antibody part)

The compound "this compound" represents a drug-linker construct. caltagmedsystems.co.uk To function as an ADC, it must be conjugated to a monoclonal antibody (mAb) that recognizes a specific tumor-associated antigen on the surface of cancer cells. Therefore, the binding affinity to a target receptor is not an intrinsic property of the drug-linker itself but is determined entirely by the chosen antibody.

The selection of an antibody with optimal binding affinity is a critical aspect of ADC design. The affinity must be high enough to ensure specific and efficient binding to cancer cells, but excessively high affinity can sometimes lead to a "binding site barrier," where the ADC binds so tightly to the first cells it encounters that it fails to penetrate deeper into the tumor mass.

For instance, in the development of a HER3-targeting ADC named AMT-562, which utilizes a T-moiety-exatecan payload, a HER3-targeting antibody (Ab562) with a "medium affinity" was selected. nih.gov This choice was part of a holistic design approach to balance potency, safety, and pharmacokinetics. nih.gov The efficacy of such an ADC is then dependent on the expression level of the target receptor (e.g., HER3) on the cancer cells. nih.gov ADCs constructed with the T-moiety-exatecan system have been developed against various targets, including HER2, HER3, and TROP2, each with a unique antibody and corresponding binding affinity profile. nih.gov

Based on the conducted research, there is no publicly available scientific literature or data specifically detailing the molecular modeling and simulation of the compound "this compound". Therefore, it is not possible to generate an article with detailed research findings and data tables as requested in the prompt.

The provided compound name appears to be highly specific and may represent a novel or proprietary substance that has not yet been described in published scientific studies. Without any primary or secondary research sources, any attempt to create the requested content would be speculative and would not adhere to the principles of scientific accuracy.

To provide a comprehensive article on the molecular and cellular mechanisms of action, specifically focusing on molecular modeling and simulation of compound-target interactions, verifiable data from peer-reviewed studies is essential. Such data would include details on binding affinities, interaction modes, key amino acid residues involved in the binding, and the results of simulations, none of which are available for the specified compound.

An article focusing on the preclinical pharmacodynamics and pharmacokinetics of the chemical compound this compound is detailed below.

Preclinical Pharmacodynamics and Pharmacokinetics in Relevant Models

In Vivo Preclinical Pharmacokinetics (PK) in Animal Models (Excluding Human Data)

Tissue Distribution and Accumulation of the Conjugate and Released Payload in Animal Models

The tissue distribution and accumulation of an ADC and its released payload are critical determinants of both efficacy and toxicity. For exatecan-based ADCs, including those with a novel self-immolative "T-moiety," preclinical studies aim to understand the delivery of the cytotoxic payload to the tumor site while minimizing exposure to healthy tissues.

In a study involving COLO205 xenograft tumors, the intratumor pharmacodynamic response was evaluated by immunohistochemistry (IHC) for γH2AX, a marker of DNA damage induced by the exatecan payload. This analysis provides an indirect measure of payload distribution and activity within the tumor tissue. Results showed a notable increase in γH2AX staining in tumors treated with an exatecan-ADC, indicating successful delivery and target engagement of the payload within the tumor microenvironment. researchgate.net

While specific quantitative data on the concentration of the intact conjugate and released exatecan in various tissues from animal models for an ADC with the precise "MC-VA-T-moiety(CH2-NH-CH3)-Exatecan" construct are not widely available in the public domain, studies on similar exatecan-based ADCs provide valuable insights. For instance, investigations into ADCs with different linkers have shown that the design of the linker can significantly influence the pharmacokinetic profile and, consequently, the tissue distribution. Hydrophilic linkers, such as polysarcosine (PSAR), have been shown to yield ADCs with pharmacokinetic profiles similar to the unconjugated antibody, despite a high drug-to-antibody ratio (DAR) of 8. mdpi.comresearchgate.net This suggests that the "T-moiety," also described as a hydrophilic self-immolative spacer, may contribute to favorable distribution properties, leading to effective tumor accumulation. semanticscholar.org The "binding site barrier," where rapid binding of the ADC to perivascular tumor cells can limit deeper tissue penetration, is a known challenge for ADCs. nih.gov The physical and chemical properties of the released payload, such as exatecan's cell permeability, are crucial for achieving a "bystander effect," where the payload can diffuse from the target cell to kill adjacent, potentially antigen-negative, tumor cells, thus enhancing the therapeutic effect throughout the tumor mass. mdpi.comsemanticscholar.orgnih.gov

Characterization of Metabolites in Preclinical Models

The characterization of metabolites is a key aspect of preclinical development, providing insights into the biotransformation of the ADC and its payload. For ADCs, bioanalysis typically involves measuring the total antibody, the intact ADC, and the released payload along with its metabolites.

Exatecan itself is a potent topoisomerase I inhibitor. Upon cleavage of the linker in the target cell, the released exatecan is the primary active metabolite responsible for cytotoxicity. semanticscholar.org Studies on exatecan have highlighted its high potency compared to other camptothecin (B557342) derivatives like SN-38 and DXd. nih.govaacrjournals.org

While detailed reports on the full metabolite profile of an ADC with the "this compound" system in preclinical models are limited, the fundamental mechanism involves the enzymatic cleavage of the valine-alanine (VA) dipeptide by lysosomal proteases like cathepsin B, followed by the self-immolation of the PABC spacer to release the exatecan payload. aacrjournals.org It has been noted that exatecan is not a substrate for P-glycoprotein (P-gp), which may allow it to overcome certain mechanisms of drug resistance. researchgate.net The development of high-affinity anti-exatecan monoclonal antibodies serves as a critical tool for the bioanalysis of the ADC and the quantification of the released payload in pharmacokinetic and toxicological studies. nih.govresearchgate.net

In Vivo Preclinical Pharmacodynamics (PD) in Animal Models (Excluding Human Data)

ADCs utilizing the exatecan payload have demonstrated significant antitumor activity in a variety of preclinical cancer models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). aacrjournals.orgnih.gov These models are crucial for assessing the potential therapeutic efficacy of new cancer drugs. nih.gov

A HER2-targeting ADC with a polysarcosine-based linker and exatecan payload (Tra-Exa-PSAR10) showed potent, dose-dependent antitumor efficacy. In a BT-474 breast cancer xenograft model, a single 10 mg/kg dose resulted in complete and sustained tumor remission. mdpi.com In the NCI-N87 gastric cancer model, this ADC was effective at a lower dose of 1 mg/kg. mdpi.comresearchgate.net

ADCs with the novel "T-moiety" linked to exatecan have shown the ability to overcome resistance to other ADCs. For example, a HER3-targeting T-moiety-exatecan ADC (AMT-562) induced tumor regression in a lung squamous cell model (H2170) that was resistant to a similar ADC carrying the DXd payload. researchgate.net Similarly, a CDH6-targeting T-moiety-exatecan ADC was effective in a kidney PDX model resistant to its DXd-carrying counterpart. researchgate.net

MGC026, a B7-H3-targeting ADC with a glycan-linked exatecan payload, demonstrated specific, dose-dependent antitumor activity in xenograft models of lung, pancreatic, and prostate cancers, as well as head and neck squamous cell carcinoma and melanoma. aacrjournals.org It was also effective in PDX models of lung and prostate cancer. aacrjournals.org Another exatecan-based ADC, ADCT-242, which targets Claudin-6 (CLDN6), showed potent antitumor activity in PA-1 and OVCAR-3 ovarian cancer xenograft models and in lung patient-derived tumor models. firstwordpharma.com

| ADC Target | Cancer Model Type | Cancer Type | Efficacy Results | Reference |

| HER2 | CDX (BT-474) | Breast Cancer | Complete and prolonged tumor remission at 10 mg/kg. | mdpi.com |

| HER2 | CDX (NCI-N87) | Gastric Cancer | Strong anti-tumor activity at 1 mg/kg, outperforming DS-8201a. | mdpi.comresearchgate.net |

| HER3 | CDX (H2170) | Lung Squamous Cell | Tumor regression in a model resistant to a DXd-based ADC. | researchgate.net |

| CDH6 | PDX | Kidney Cancer | Effective in a model resistant to a DXd-based ADC. | researchgate.net |

| B7-H3 | CDX & PDX | Lung, Pancreatic, Prostate, HNSCC, Melanoma | Specific, dose-dependent antitumor activity. | aacrjournals.org |

| CLDN6 | CDX (PA-1, OVCAR-3) & PDX | Ovarian & Lung Cancer | Potent anti-tumor activity. | firstwordpharma.com |

| HER3 | CDX & PDX | Digestive System & Lung Tumors | Potent and durable antitumor response in low HER3 expression models. | semanticscholar.org |

The relationship between drug exposure and antitumor efficacy is a cornerstone of preclinical pharmacodynamic analysis. For ADCs, this relationship can be complex, involving the pharmacokinetics of the intact antibody, the stability of the linker, and the concentration of the released payload within the tumor. researchgate.net

Studies with MGC026, a B7-H3 targeting exatecan ADC, have explicitly investigated the relationship between exposure and antitumor activity in xenograft models, demonstrating a dose-dependent effect. aacrjournals.org The efficacy of ADCs is often correlated with the intratumoral concentration of the released payload. A minimal threshold concentration of the payload within the tumor appears to be necessary to achieve sustained efficacy. researchgate.net Interestingly, some studies suggest that an ADC can deliver an excessive level of payload to the tumor that does not translate into enhanced efficacy, a phenomenon described as a "plateau effect". researchgate.net

The pharmacokinetics of an ADC can be influenced by its drug-to-antibody ratio (DAR). Higher DARs can sometimes lead to faster clearance from circulation. However, the use of hydrophilic linkers, such as the polysarcosine platform or the novel "T-moiety," can mitigate this, allowing for highly conjugated ADCs (DAR 8) to maintain favorable pharmacokinetic profiles similar to the naked antibody. mdpi.comresearchgate.netsemanticscholar.org This improved stability and exposure likely contribute to the enhanced efficacy observed in preclinical models. nih.gov For example, a trastuzumab-exatecan ADC with a phosphonamidate linker (trastuzumab-LP5) showed a slightly higher exposure at day 7 post-treatment compared to Enhertu® in vivo. aacrjournals.org

The identification of predictive biomarkers is essential for guiding the clinical development of targeted therapies like ADCs. In the preclinical setting, various biomarkers have been investigated for exatecan-based ADCs.

The expression level of the target antigen is a primary biomarker. For instance, the antitumor activity of MGC026 is dependent on B7-H3 expression, and the efficacy of ADCT-242 is linked to CLDN6 expression. aacrjournals.orgfirstwordpharma.com However, the relationship is not always linear. A HER3-targeting T-moiety-exatecan ADC, AMT-562, showed potent responses even in models with low HER3 expression. semanticscholar.org Similarly, in urothelial carcinoma models, sensitivity to a HER2-targeted ADC (T-DXd) did not strongly correlate with HER2 expression levels, but rather with sensitivity to the exatecan payload itself, suggesting that even tumors with low HER2 expression might respond. aacrjournals.org

Beyond target expression, other molecular markers have been identified. SLFN11 expression and homologous recombination deficiency (HRD) have been proposed as predictive biomarkers for response to exatecan. nih.govaacrjournals.org The rationale is that cancer cells with impaired DNA damage repair (HRD) are more susceptible to DNA-damaging agents like topoisomerase I inhibitors. The pharmacodynamic biomarker γH2AX, which indicates DNA double-strand breaks, is used to confirm the mechanism of action and effective payload delivery in preclinical models. researchgate.netnih.gov

To enhance antitumor efficacy and overcome resistance, exatecan-based ADCs have been evaluated in combination with other therapeutic agents in preclinical models.

A notable combination strategy involves pairing exatecan-based therapies with inhibitors of the DNA damage response (DDR) pathway. Given that exatecan induces DNA damage, inhibiting the cell's ability to repair this damage can lead to synergistic cell killing. aacrjournals.org Specifically, the combination of a peptide-exatecan conjugate (CBX-12) with the ATR inhibitor ceralasertib resulted in significant tumor growth suppression in mouse xenograft models. nih.govaacrjournals.org Similarly, the HER3-targeting ADC AMT-562 showed synergistic efficacy when combined with CHEK1 inhibitors in colon cancer models. semanticscholar.org

In addition to DDR inhibitors, exatecan-based ADCs have been tested with other targeted therapies. AMT-562 also showed synergistic effects when combined with inhibitors of VEGF and EGFR in colon cancer cells. semanticscholar.org A PSMA-targeting exatecan ADC, ADCT-241, demonstrated synergy with the androgen receptor inhibitor enzalutamide (B1683756) in prostate cancer models. firstwordpharma.com These preclinical findings provide a strong rationale for exploring such combination strategies in clinical trials to potentially broaden the therapeutic window and improve patient outcomes.

Target Identification and Validation

Identification of Cellular Antigens for Conjugate Delivery

The antibody component of the ADC acts as a guidance system, directing the exatecan (B1662903) payload to cancer cells. dimabio.com The selection of the target antigen is therefore a critical first step, dictating where the drug will be delivered. dimabio.com

The ideal target antigen for an ADC should be highly and uniformly expressed on the surface of tumor cells while having limited to no expression in healthy tissues. nih.gov This differential expression creates a therapeutic window, maximizing anti-tumor activity while minimizing off-target toxicity. nih.gov Preclinical disease models, including patient-derived xenografts (PDX), cell-line derived xenografts (CDX), and cancer cell line panels, are essential tools for expression profiling. crownbio.com

Several potential target antigens have been explored for ADCs that utilize an exatecan payload. These include:

HER2 (Human Epidermal Growth Factor Receptor 2): Overexpressed in various cancers, notably breast and gastric cancers. nih.gov

HER3 (Human Epidermal Growth Factor Receptor 3): Frequently overexpressed in multiple cancer types and a target for ADCs like DB-1310, which uses an exatecan-derivative payload. nih.govresearchgate.net

TROP2 (Trophoblast Cell-Surface Antigen 2): A transmembrane glycoprotein (B1211001) overexpressed in a wide range of solid tumors, making it a target for ADCs like sacituzumab govitecan (which uses SN-38, a related topoisomerase I inhibitor) and other exatecan-based ADCs. nih.govnih.gov

ADAM9 (A Disintegrin and Metalloprotease Domain 9): A transmembrane protein involved in tumorigenesis and overexpressed in multiple solid cancers, including gastric, lung, and pancreatic cancer. researcher.life It is the target for the preclinical ADC MGC028, which incorporates an exatecan payload. researcher.life

Claudin 18.2 (CLDN18.2): A tight junction protein with highly specific expression in gastric and gastroesophageal junction (GEJ) cancers. prnewswire.com IBI-343 is an ADC targeting Claudin 18.2 that is linked to an exatecan payload. prnewswire.com

The process involves analyzing the expression levels of these antigens across various tumor types and normal tissues. nih.gov This helps in identifying not only promising targets but also patient populations that are most likely to benefit from the therapy. crownbio.com

Table 1: Potential Target Antigens for Exatecan-Based ADCs and Associated Cancer Indications

| Target Antigen | Associated Cancer Types (Preclinical Models) | Reference |

|---|---|---|

| ADAM9 | Gastric, Lung, Pancreatic, Colorectal | researcher.life |

| Claudin 18.2 | Gastric, Gastroesophageal Junction | prnewswire.com |

| HER2 | Breast, Gastric, Colon, Lung | nih.gov |

| HER3 | Colon, Lung | nih.govresearchgate.net |

For the exatecan payload to exert its cytotoxic effect, the ADC-antigen complex must be efficiently internalized by the cancer cell. mdpi.comnih.gov Therefore, beyond just expression levels, the biological behavior of the target antigen upon antibody binding is crucial. dimabio.com Internalization assays are used to measure the rate and extent to which an ADC is brought inside the cell. precisionantibody.com

The primary pathways for ADC internalization include:

Clathrin-mediated endocytosis (CME): The most common pathway for receptor-mediated endocytosis. researchgate.net

Caveolae-mediated endocytosis: Another form of receptor-mediated uptake. researchgate.net

Macropinocytosis: A receptor-independent mechanism of internalization. researchgate.net

Validation of Exatecan's Molecular Target

Exatecan belongs to the camptothecin (B557342) class of compounds, which are known inhibitors of DNA topoisomerase I (TOP1). nih.gov Validating that this is the specific molecular target of the payload is essential for understanding its mechanism of action and for developing rational combination therapies.

The primary mechanism of exatecan is the inhibition of TOP1, an essential enzyme that relaxes supercoiled DNA during replication and transcription. researchgate.net Exatecan stabilizes the covalent complex formed between TOP1 and DNA, known as the TOP1 cleavage complex (TOP1cc). nih.gov This trapping of the complex leads to DNA strand breaks and ultimately, apoptotic cell death. nih.gov

Several biochemical assays are employed to quantify the inhibitory activity of exatecan:

TOP1cc Trapping Assays: The RADAR assay is a method used to directly detect and quantify the amount of TOP1 trapped on DNA in cells treated with inhibitors like exatecan. nih.govresearchgate.net Studies using this assay have shown that exatecan is significantly more potent at trapping TOP1 than other clinically used TOP1 inhibitors such as topotecan (B1662842) and SN-38 (the active metabolite of irinotecan). nih.govresearchgate.net

Cytotoxicity Assays: Assays like the CellTiter-Glo® luminescent cell viability assay are used to measure the cytotoxic effects of the drug on cancer cell lines. acs.org The half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50) is determined to compare the potency of exatecan against other compounds. Exatecan consistently demonstrates superior potency across a wide range of cancer cell lines. researchgate.netmedchemexpress.com

Table 2: Comparative In Vitro Activity of Exatecan and Other Topoisomerase I Inhibitors

| Compound | Target | Assay Type | Result | Reference |

|---|---|---|---|---|

| Exatecan | DNA Topoisomerase I | Inhibition Assay | IC50: 2.2 µM | medchemexpress.com |

| Exatecan | Various Cancer Cell Lines | Cytotoxicity Assay | Mean GI50: 0.877 - 2.92 ng/mL | medchemexpress.com |

| Exatecan | TOP1-DNA Trapping | RADAR Assay | Stronger trapping than SN-38, topotecan, CPT | nih.govresearchgate.net |

| SN-38 | DNA Topoisomerase I | TOP1-DNA Trapping | Weaker trapping than exatecan | nih.govresearchgate.net |

To confirm that the cytotoxic effects of exatecan are specifically mediated through TOP1 inhibition, researchers can use genetic and pharmacological approaches.

Genetic Perturbations: A key method involves using cells where the TOP1 gene has been knocked down or knocked out. e-century.us If exatecan's activity is diminished or completely absent in these cells compared to control cells with normal TOP1 expression, it provides strong evidence that TOP1 is the primary target. e-century.us

Pharmacological Perturbations: The cellular response to exatecan can be studied in the context of other drugs. For instance, combining exatecan with inhibitors of the DNA damage response (DDR) pathway, such as ATR or PARP inhibitors, has been shown to result in synergistic cell killing. nih.govnih.gov This synergy is expected if exatecan's primary action is to cause DNA damage via TOP1 inhibition, as blocking the cell's ability to repair that damage would enhance the drug's effect. nih.gov

Development of Predictive Biomarkers for Preclinical Response

Identifying which tumors will respond to an exatecan-based ADC is a major goal of preclinical research, fueling the development of predictive biomarkers. crownbio.com These biomarkers can help stratify patient populations and guide clinical trial design. crownbio.comnih.gov By analyzing large panels of preclinical models, researchers can correlate molecular features with drug sensitivity. researchgate.net

For exatecan and other TOP1 inhibitors, two key predictive biomarkers have emerged from preclinical studies:

Schlafen 11 (SLFN11) Expression: SLFN11 is a putative DNA/RNA helicase. nih.gov High expression of SLFN11 has been strongly correlated with increased sensitivity to TOP1 inhibitors, including exatecan. nih.gov Tumors with high SLFN11 levels are more likely to undergo apoptosis following drug-induced DNA damage. nih.gov

Homologous Recombination Deficiency (HRD): Homologous recombination is a major pathway for repairing DNA double-strand breaks. nih.gov Tumors that have deficiencies in this pathway (HRD), often due to mutations in genes like BRCA1 or BRCA2, are less able to repair the DNA damage caused by exatecan. nih.govnih.gov This makes them significantly more sensitive to the drug, a concept known as synthetic lethality. nih.gov

These biomarkers are validated in preclinical models by showing that cell lines or xenografts with high SLFN11 expression or HRD status exhibit significantly greater tumor growth inhibition or regression in response to exatecan treatment compared to models lacking these markers. nih.govresearchgate.net

Correlation of Target Expression Levels with Efficacy in Preclinical Models

Preclinical studies have demonstrated that antibody-drug conjugates incorporating the T-moiety-exatecan platform exhibit significant antitumor activity, particularly in tumors with low to moderate target expression where other ADC platforms may fall short. aacrjournals.orgnih.govresearchgate.net This suggests a favorable therapeutic window and a broader potential patient population. The efficacy of these ADCs has been evaluated against various targets, including HER2, HER3, and TROP2.

Research indicates that T-moiety-exatecan ADCs can overcome the challenge of low target antigen density, a common mechanism of intrinsic and acquired resistance to ADCs. aacrjournals.orgnih.gov For instance, in preclinical models, HER2-targeting T-moiety-exatecan ADCs have shown efficacy in tumors with low HER2 expression (IHC 2+/ISH- or IHC 1+), where other HER2-targeted therapies have been less effective. aacrjournals.org Similarly, HER3-targeting T-moiety-exatecan ADCs have demonstrated robust anti-tumor responses in models with low HER3 expression, a setting where achieving therapeutic efficacy has been challenging. nih.gov

The following tables summarize preclinical data illustrating the correlation between target expression levels and the efficacy of T-moiety-exatecan ADCs in various cancer models.

Table 1: Preclinical Efficacy of HER2-Targeting T-moiety-Exatecan ADC (MTX-1000) in Xenograft Models with Varying HER2 Expression

| Cell Line | Cancer Type | HER2 Expression Level (IHC) | Efficacy Outcome | Citation |

| NCI-N87 | Gastric Cancer | High (3+) | Complete Tumor Regression | researchgate.net |

| Calu-3 | Lung Cancer | High (3+) | Significant Tumor Growth Inhibition | researchgate.net |

| COLO 205 | Colorectal Cancer | Medium (2+) | Tumor Growth Inhibition | researchgate.net |

| JIMT-1 | Breast Cancer | Low (1+) | Partial Tumor Regression | researchgate.net |

Table 2: Preclinical Efficacy of TROP2-Targeting T-moiety-Exatecan ADC (MTX-132) in Xenograft Models with Varying TROP2 Expression

| Cell Line | Cancer Type | TROP2 Expression Level | Efficacy Outcome | Citation |

| BxPC-3 | Pancreatic Cancer | High | Complete Tumor Regression | aacrjournals.org |

| HCT116 | Colorectal Cancer | Medium | Significant Tumor Growth Inhibition | aacrjournals.org |

| HCT-15 | Colorectal Cancer | Low | Partial Tumor Regression | aacrjournals.org |

These findings suggest that while a higher target expression can lead to a more robust response, T-moiety-exatecan ADCs retain significant activity even in tumors with lower target levels, a key differentiator from some other ADC technologies. researchgate.net

Identification of Molecular Signatures Indicating Response or Resistance

Beyond target expression levels, other molecular characteristics of tumor cells can influence the efficacy of ADCs. Identifying these molecular signatures is crucial for patient selection and for developing strategies to overcome resistance.

A significant molecular signature of resistance to some ADC platforms is the high expression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2). researchgate.netaacrjournals.org These transporters can actively efflux the cytotoxic payload from the cancer cell, thereby reducing its intracellular concentration and diminishing the ADC's efficacy.

A key advantage of the T-moiety-exatecan platform is its reduced susceptibility to efflux by these MDR transporters compared to other payloads like DXd and SN-38. aacrjournals.orgnih.govresearchgate.net Preclinical studies have shown that T-moiety-exatecan ADCs can overcome resistance in tumor models with high expression of P-gp and BCRP. aacrjournals.orgresearchgate.net This suggests that the expression status of these MDR transporters could be a predictive biomarker for the efficacy of T-moiety-exatecan ADCs, particularly in tumors that have developed resistance to other chemotherapies or ADCs.

For example, in colorectal cancer models resistant to a DXd-based ADC due to high MDR gene expression, a TROP2-targeting T-moiety-exatecan ADC (MTX-132) demonstrated significant tumor regression. researchgate.net This indicates that tumors with an MDR-positive phenotype may be particularly responsive to treatment with T-moiety-exatecan ADCs.

Table 3: Molecular Signatures of Response and Resistance to T-moiety-Exatecan ADCs in Preclinical Models

| Molecular Signature | Impact on T-moiety-Exatecan ADC Efficacy | Mechanism | Citation |

| Low to Medium Target Expression (HER2, TROP2, HER3) | Maintained Efficacy | Potent payload and efficient delivery system allow for efficacy even with fewer target antigens. | aacrjournals.orgresearchgate.netnih.gov |

| High Expression of MDR Transporters (P-gp/ABCB1, BCRP/ABCG2) | Overcomes Resistance | The exatecan payload is a poor substrate for these efflux pumps compared to other topoisomerase I inhibitor payloads. | aacrjournals.orgresearchgate.net |

| Mutations in KRAS/BRAF and TP53 | Maintained Efficacy | In preclinical models of colorectal cancer with these mutations, T-moiety-exatecan ADCs showed durable anti-tumor activity. | nih.gov |

| EGFR Triple Mutation (ex19del/T790M/C797S) | Maintained Efficacy | In a patient-derived xenograft model of lung cancer with this resistance mutation, a T-moiety-exatecan ADC demonstrated durable anti-tumor activity. | nih.gov |

Drug Design and Optimization Principles

Structure-Activity Relationship (SAR) Studies of MC-VA-T-moiety(CH2-NH-CH3)-Exatecan

Impact of Linker Chemistry and Length on Conjugate Stability and Payload Release

The linker is a critical component of an ADC, connecting the antibody to the cytotoxic payload. Its chemistry and length significantly influence the conjugate's stability in the bloodstream and the efficiency of payload release at the target site.

The stability of the linker is paramount to prevent premature release of the toxic payload, which can lead to systemic toxicity. pharmaceutical-journal.com First-generation ADCs often utilized linkers with limited stability, resulting in off-target effects. pharmaceutical-journal.com Modern linker technologies have focused on enhancing stability. For instance, peptide linkers like the valine-citrulline (VC) or valine-alanine (VA) sequence are designed to be cleaved by lysosomal proteases, such as cathepsin B, which are abundant within tumor cells. nih.govmdpi.com This ensures that the payload is released primarily after the ADC has been internalized by the cancer cell. nih.govmdpi.com

The length of the linker also plays a role in conjugate stability. Shorter linkers can tether the payload closer to the antibody, potentially shielding it and improving stability. nih.gov Conversely, the length of the linker can also influence the steric hindrance around the cleavage site. Studies on exatecan-based ADCs have shown that the length of an alkyl chain in the linker can affect the rate of drug release, with derivatives having two to four methylene (B1212753) chains exhibiting superior cytotoxicity, possibly due to reduced steric hindrance at the cleavable amide moiety. nih.gov

| Linker Characteristic | Impact on ADC Properties | Research Findings |

| Cleavage Mechanism | Determines where and how the payload is released. | Peptide linkers (e.g., Val-Cit, Val-Ala) are designed for cleavage by lysosomal enzymes like cathepsin B, which are overexpressed in the tumor microenvironment. nih.govmdpi.com |

| Linker Length | Affects stability and steric hindrance at the cleavage site. | Shorter linkers can enhance stability by keeping the payload close to the antibody. nih.gov Alkyl chain length in exatecan (B1662903) derivatives can modulate cytotoxicity, with optimal lengths observed between two and four methylene units. nih.gov |

| Linker Composition | Influences stability, solubility, and bystander effect. | The inclusion of hydrophilic moieties in the linker can improve the solubility of the ADC. nih.gov Some linkers are designed to release membrane-permeable payloads, enabling a "bystander effect" where neighboring tumor cells are also killed. synaffix.com |

Influence of the T-moiety(CH2-NH-CH3) Modification on Conjugate Properties

A significant innovation in ADC design is the incorporation of novel self-immolative moieties. In the case of this compound, the "T-moiety" is a key component designed for the traceless release of the exatecan payload. nih.gov

This novel self-immolative T-moiety has been shown to contribute to enhanced stability and improved intratumoral pharmacodynamic response compared to other linker technologies. nih.gov ADCs incorporating this T-moiety have demonstrated the ability to overcome resistance to other ADCs, particularly in tumors with low target expression or those expressing multidrug resistance (MDR) proteins. nih.gov The specific (CH2-NH-CH3) modification on the T-moiety likely plays a role in the kinetics of the self-immolation process and the subsequent release of the active exatecan payload. This modification could influence the electronic properties and conformational flexibility of the linker, thereby affecting the efficiency of payload release once the primary cleavage event has occurred. The high tolerability of T-moiety-exatecan ADCs in nonhuman primates suggests that this modification contributes to a favorable safety profile. nih.gov

Effects of Exatecan Derivatization on Potency and Pharmacological Activity

Exatecan, a potent topoisomerase I inhibitor, is a highly effective payload for ADCs. nih.gov However, its free form can be associated with dose-limiting toxicities. nih.gov Derivatization of exatecan is a key strategy to optimize its properties for ADC applications.

SAR studies have explored various modifications to the exatecan molecule to enhance its performance as a payload. One important aspect is the stability of the lactone ring, which is crucial for its cytotoxic activity. researchgate.net Exatecan's structure contributes to greater stability of this ring compared to other camptothecins like SN-38. researchgate.net

| Exatecan Derivative | Key Feature | Impact on ADC |

| DXd | Linker attached via an amine group. | Maintains the stability of the active lactone ring. researchgate.net |

| Derivatives with varied alkyl chain lengths | Different numbers of methylene chains. | Superior cytotoxicity observed with two to four methylene chains, potentially due to reduced steric hindrance. nih.govresearchgate.net |

| F-ring modified derivatives | Simplification of the exatecan structure. | Allows for easier derivatization and SAR studies while maintaining efficacy. researchgate.net |

Rational Design of Linker-Payload Configuration

The rational design of the linker-payload configuration is a cornerstone of modern ADC development. This involves a holistic approach to engineering the conjugate for optimal therapeutic performance, considering factors such as hydrophobicity, solubility, and systemic stability.

Strategies for Modulating Hydrophobicity and Solubility of the Conjugate

One approach is to incorporate hydrophilic components into the linker. nih.gov For example, the inclusion of a hydrophilic moiety in an ADC with an exatecan derivative showed good efficacy in a preclinical model. nih.gov Another strategy involves the use of hydrophilic polymers like polyethylene (B3416737) glycol (PEG) or polysarcosine. researchgate.netmdpi.com A polysarcosine-based hydrophobicity masking approach has been shown to enable the generation of highly conjugated exatecan-based ADCs with excellent physicochemical properties and improved pharmacokinetic profiles. mdpi.com The use of chito-oligosaccharides in the linker-payload construct has also been demonstrated to significantly increase the solubility of ADCs. sigmaaldrich.com

Engineering for Enhanced Systemic Stability and Reduced Premature Release

Ensuring the ADC remains intact in the systemic circulation until it reaches the tumor is critical for minimizing off-target toxicity and maximizing efficacy. pharmaceutical-journal.comnih.gov Engineering for enhanced systemic stability involves several key considerations.

The choice of conjugation chemistry is crucial. For instance, maleimide-based linkers, while common, can have limited stability. pharmaceutical-journal.com More stable linkage systems are continuously being developed. pharmaceutical-journal.com The design of the linker itself is also a major factor. As discussed earlier, peptide linkers that are selectively cleaved by tumor-associated enzymes contribute significantly to stability. nih.govmdpi.com

Tailoring Cleavage Mechanisms for Intracellular Release

The linker connecting the antibody to the exatecan payload is a critical component that dictates the ADC's stability in circulation and the efficiency of drug release within the target cancer cell. The this compound utilizes a linker system designed for specific intracellular cleavage.

The "VA" portion of the linker, representing a valine-citrulline dipeptide, is a well-established motif susceptible to cleavage by lysosomal proteases, particularly Cathepsin B. acs.org This enzyme is abundant within the lysosomes of tumor cells, ensuring that the cytotoxic exatecan is released primarily after the ADC has been internalized by the target cell. This targeted release mechanism is crucial for minimizing off-target toxicity to healthy tissues. medchemexpress.com

A novel self-immolative "T moiety" has been incorporated into the design of some exatecan ADCs to facilitate traceless conjugation and release of the payload. aacrjournals.orgnih.gov This innovative chemistry is compatible with clinically validated linkers and serves to mask the hydrophobicity of exatecan, which can otherwise pose challenges in ADC development. aacrjournals.orgnih.gov The "T moiety" is designed to decompose upon cleavage of the primary linker, ensuring the release of an unmodified, fully active exatecan molecule. aacrjournals.org This traceless release is a significant advancement, as any residual linker fragments attached to the drug could potentially hinder its activity.

Furthermore, the stability of the linker in plasma is paramount to prevent premature release of the cytotoxic payload, which could lead to systemic toxicity. researchgate.net Novel linker designs, such as "exo-linkers," have been developed to enhance stability. These linkers, which can be combined with hydrophilic moieties, have demonstrated reduced premature payload release and increased drug-to-antibody ratios (DAR) without significant aggregation, even when paired with hydrophobic payloads like exatecan. acs.orgresearchgate.net Research has shown that ADCs utilizing these advanced linkers exhibit superior stability compared to those with more traditional linker technologies. researchgate.net

The table below summarizes different linker strategies and their impact on exatecan ADC properties.

| Linker Technology | Key Features | Advantages | Reference |

| MC-VA-PAB | Valine-Citrulline dipeptide cleavable by Cathepsin B. | Well-established mechanism for intracellular release. | medchemexpress.com |

| T-moiety | Novel self-immolative group. | Traceless release of exatecan, masks payload hydrophobicity. | aacrjournals.orgnih.gov |

| Exo-linker | Cleavable peptide at the exo position of the PAB moiety. | Enhanced plasma stability, reduced premature payload release, allows for higher DAR. | acs.orgresearchgate.net |

| Polysarcosine (PSAR) Platform | Hydrophilic polymer chain. | Masks hydrophobicity, improves pharmacokinetic profile, allows for high DAR. | researchgate.netmdpi.comnih.gov |

| Phosphonamidate-based Linker | Includes a discrete PEG24 chain. | Overcomes hydrophobicity issues, enables high DAR with good solubility. | nih.gov |

Computational Approaches in Conjugate Design

Computational modeling plays a pivotal role in the rational design and optimization of ADCs, including those utilizing the this compound construct. researchgate.net These in silico methods allow for the prediction and analysis of various molecular properties, accelerating the development process and reducing the need for extensive empirical screening. researchgate.net

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding interactions between the ADC and its target antigen on the cancer cell surface, as well as the interaction of the released payload with its intracellular target. researchgate.net

In the context of exatecan-based ADCs, docking simulations have been employed to understand the interaction of exatecan with its target, topoisomerase I (TOP1), and DNA. One study suggested that the amino group of exatecan can form two additional hydrogen bonds with a DNA base and the N352 residue of TOP1. aacrjournals.org This level of detail is crucial for understanding the drug's mechanism of action and for designing modifications that could enhance its potency.

The table below outlines the application of molecular modeling in understanding exatecan's interactions.

| Computational Method | Application | Key Finding | Reference |

| Molecular Docking | Simulating the binding of exatecan to TOP1 and DNA. | The amino group of exatecan may form two additional hydrogen bonds, contributing to its TOP1 inhibitory activity. | aacrjournals.org |

Predictive Modeling for Linker Stability and Cleavage

Predictive modeling is employed to assess the stability of the linker in the bloodstream and its susceptibility to cleavage within the target cell. These models can simulate the chemical environment of both plasma and the lysosome to predict the rate of linker degradation and payload release.

For linkers like the valine-citrulline dipeptide in the MC-VA-T-moiety, computational models can help refine the peptide sequence to optimize the balance between plasma stability and efficient intracellular cleavage. By understanding the enzymatic cleavage mechanisms at a molecular level, linker designs can be tailored to be more specific and efficient. For instance, the development of β-eliminative cleavable linkers has been guided by the need for controlled release kinetics, with studies showing a half-life of approximately 60 hours at pH 7.4 for the release of exatecan from a PEG conjugate. nih.gov

In Silico Optimization of Physicochemical Characteristics

The table below details computational strategies for optimizing the physicochemical properties of exatecan ADCs.

| Optimization Goal | Computational Strategy | Example Application | Reference |

| Reduce Hydrophobicity | Incorporate hydrophilic linkers. | Design of polysarcosine (PSAR) and PEGylated linkers to offset exatecan's hydrophobicity. | nih.govresearchgate.netmdpi.comnih.gov |

| Increase Drug-to-Antibody Ratio (DAR) | Model linker designs that support higher drug loading without aggregation. | Use of phosphonamidate linkers with PEG chains to enable DAR8 ADCs with good solubility. | nih.gov |

| Improve Stability | Predict and minimize aggregation propensity. | In silico analysis of linker structures to identify those less prone to causing aggregation. | acs.org |

Analytical and Biophysical Characterization Techniques

Advanced Spectroscopic Methods

Spectroscopic techniques are fundamental in the analysis of ADCs, offering insights into their molecular structure, concentration, and stability.

Mass spectrometry is an indispensable tool for the detailed characterization of ADCs, including those with the exatecan (B1662903) payload. chromatographyonline.com It allows for the precise determination of the molecular weight of the intact ADC, providing a direct measure of the drug-to-antibody ratio (DAR). nih.gov High-resolution mass spectrometry (HRMS) can distinguish between different drug-loaded species, offering a comprehensive profile of the ADC's heterogeneity. chromatographyonline.com

Beyond the intact ADC, MS is critical for identifying and quantifying metabolites. This is particularly important for understanding the in vivo processing of the ADC and the release of the cytotoxic exatecan payload. nih.govrsc.org Tandem MS (MS/MS) techniques can be employed to elucidate the structures of these metabolites, providing valuable information on the linker's cleavage mechanism and stability in biological matrices. nih.govrsc.org For instance, liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS are powerful methods for the in-depth characterization of ADC samples, including the identification of post-translational modifications and the assessment of critical quality attributes. chromatographyonline.com

Table 1: Representative Mass Spectrometry Data for an Exatecan-Based ADC

| Parameter | Result | Reference |

| Intact Mass (DAR 8) | Confirmed | nih.gov |

| Major Metabolite | Exatecan | nih.govrsc.org |

| Minor Metabolites | Linker-related fragments | nih.govrsc.org |

This table is illustrative and specific values would depend on the exact antibody and conjugation process.